molecular formula C8H19ClN2O2 B7897334 (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Cat. No.: B7897334
M. Wt: 210.70 g/mol
InChI Key: NXKQBPNSELZLGM-FYZOBXCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride typically involves the reaction of ®-2-aminopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.

    Biology: The compound is used in the synthesis of peptides and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The primary function of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is to protect the amine group during chemical reactions. The BOC group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This protection is crucial in multi-step syntheses where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKQBPNSELZLGM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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